molecular formula C15H23N3OS B11809335 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11809335
M. Wt: 293.4 g/mol
InChI Key: FSXBPNKVNJXHAE-UHFFFAOYSA-N
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Description

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a tert-butylthio group

Properties

Molecular Formula

C15H23N3OS

Molecular Weight

293.4 g/mol

IUPAC Name

1-[4-(5-tert-butylsulfanylpyridin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H23N3OS/c1-12(19)17-7-9-18(10-8-17)14-6-5-13(11-16-14)20-15(2,3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

FSXBPNKVNJXHAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)SC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the coupling of the pyridine derivative with piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is unique due to the presence of the tert-butylthio group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

1-(4-(5-(tert-Butylthio)pyridin-2-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure combining a piperazine ring, a pyridine moiety, and a tert-butylthio group, which enhances its reactivity and potential therapeutic applications.

  • Molecular Formula : C15H22N2OS
  • Molecular Weight : 278.4 g/mol
  • Structure : The presence of the tert-butylthio group is significant as it contributes to the compound's unique chemical properties and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies have shown that this compound interacts with various microbial targets, potentially inhibiting growth or activity. The exact mechanisms remain under investigation but may involve binding to specific enzymes or receptors within microbial cells, leading to altered metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies suggest that it may influence cancer cell proliferation and apoptosis through interactions with cellular signaling pathways. For instance, it has been noted to affect the activity of certain kinases involved in cancer progression, although detailed mechanisms are still being elucidated.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes in microbial and cancerous cells.
  • Receptor Interaction : Binding to specific receptors that regulate cell signaling pathways.

Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureNotable Features
2-(2-(tert-butylthio)pyridin-3-yl)piperidineStructureContains a piperidine ring; lacks ethanone functionality
2-(2-tert-butylsulfanylpyridin-3-yl)piperidineStructureSimilar thio group; different nitrogen heterocycle
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidineStructureContains boron functionality; different reactivity profile

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A recent study demonstrated that this compound showed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines (e.g., MCF7 for breast cancer) revealed that the compound induced apoptosis at certain concentrations, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its effects on microbial and cancer cells. Techniques such as molecular docking studies and enzyme kinetics are being employed.

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